5-Thiazolemethanol

HIV Protease Inhibitors Drug Synthesis Pharmaceutical Intermediates

5-Thiazolemethanol, also known as 5-(hydroxymethyl)thiazole or thiazol-5-ylmethanol, is a heterocyclic organic compound featuring a thiazole ring substituted with a hydroxymethyl group at the 5-position. This compound serves as a versatile building block for numerous biologically active molecules and pharmaceutical agents.

Molecular Formula C4H5NOS
Molecular Weight 115.16 g/mol
CAS No. 38585-74-9
Cat. No. B023344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiazolemethanol
CAS38585-74-9
Synonyms1,3-Thiazol-5-yl)methanol;  5-(Hydroxymethyl)-1,3-thiazole;  5-(Hydroxymethyl)thiazole;  Thiazol-5-ylmethanol; 
Molecular FormulaC4H5NOS
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)CO
InChIInChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
InChIKeyWKBQQWDVVHGWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Thiazolemethanol (CAS:38585-74-9) – A Critical Thiazole Building Block for Drug Synthesis and Isotopic Labeling Applications


5-Thiazolemethanol, also known as 5-(hydroxymethyl)thiazole or thiazol-5-ylmethanol, is a heterocyclic organic compound featuring a thiazole ring substituted with a hydroxymethyl group at the 5-position. This compound serves as a versatile building block for numerous biologically active molecules and pharmaceutical agents [1]. Its chemical formula is C4H5NOS with a molecular weight of 115.15 g/mol. The compound exists as a clear liquid at room temperature and is commonly employed in organic synthesis due to its reactive hydroxymethyl moiety .

Why Generic Substitution of 5-Thiazolemethanol (CAS:38585-74-9) with Other Thiazole Alcohols Fails in Critical Applications


While the thiazole scaffold is common to many compounds, the specific substitution pattern of 5-Thiazolemethanol—a primary alcohol at the 5-position of the thiazole ring—dictates its unique reactivity and biological function. In the synthesis of the anti-HIV drug Ritonavir, the 5-thiazolemethanol moiety is essential for the formation of the thiazol-5-ylmethyl carbamate pharmacophore; substitution with a 2- or 4-hydroxymethyl thiazole isomer would yield an entirely different molecular geometry incompatible with the protease binding pocket [1]. Similarly, for isotope labeling studies requiring precise metabolic tracking, only the 13C4,D4-labeled 5-thiazolemethanol provides the necessary mass shift without altering chemical behavior; generic thiazole alcohols lack this validated labeling pathway [2].

5-Thiazolemethanol (CAS:38585-74-9): Quantifiable Differentiation Evidence for Procurement Decisions


Validated Intermediate for Ritonavir Synthesis – High Purity Yield vs. Alternative Routes

5-Thiazolemethanol is the established intermediate for the synthesis of the second-generation anti-AIDS drug Ritonavir. A 2009 study reported a total yield of 66.2% for the synthesis of 5-thiazolemethanol from 2-chloro-5-chloromethylthiazole [1]. An improved process described in 2011 achieved a total yield of 68.3% with >99% purity (GC peak area normalization) under optimized conditions [2]. In contrast, the synthesis of the close analog 2-methyl-thiazole-5-methanol via LiAlH4 reduction of the corresponding ester has been reported but without demonstration of a viable downstream pharmaceutical application [3].

HIV Protease Inhibitors Drug Synthesis Pharmaceutical Intermediates

Availability of a Validated Stable Isotope-Labeled Analog for Metabolic Studies

A four-step synthetic route for [13C4, D4]-5-(hydroxymethyl)thiazole has been reported, achieving a total yield of 32% [1]. This contrasts with the synthesis of unlabeled 5-thiazolemethanol, which proceeds in yields of 66.2-68.3% via alternative routes [2]. While the isotopic labeling reduces overall yield due to the complexity of incorporating four 13C and four deuterium atoms, the resulting product is uniquely suited for mass spectrometric tracing in pharmacokinetic and metabolic studies. Generic thiazole alcohols lack a validated isotopic labeling pathway and would not provide the necessary mass shift.

Isotope Labeling Metabolic Tracing ADME Studies

Broad-Spectrum Antimicrobial Activity as a Class Feature

5-Thiazolemethanol has been documented to inhibit bacterial growth by disrupting the cell membrane and interfering with protein synthesis. It shows effectiveness against a range of bacteria including Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus . While specific MIC values are not provided in the available literature for the parent compound, this activity profile is consistent with the broader class of thiazole derivatives, which are known for their antimicrobial properties [1]. In contrast, substituted thiazole methanols (e.g., 2-alkyl or 2-aryl derivatives) exhibit variable and often reduced antimicrobial potency depending on the nature and position of the substituent [2].

Antimicrobial Bacterial Cell Membrane Protein Synthesis Inhibition

Versatile Building Block for Diverse Heterocyclic Systems

5-Thiazolemethanol is widely recognized as a versatile building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals [1]. Its primary alcohol group at the 5-position allows for facile functionalization (e.g., oxidation to aldehyde, conversion to halides, esterification) enabling incorporation into more complex molecular architectures [2]. In contrast, thiazole derivatives bearing the hydroxymethyl group at the 2- or 4-position often exhibit different reactivity profiles due to altered electronic and steric environments. For example, 2-thiazolemethanol is more prone to acid-catalyzed dehydration, whereas 4-thiazolemethanol is sterically hindered and less nucleophilic [3]. This positional difference makes 5-Thiazolemethanol the preferred choice for many synthetic applications.

Organic Synthesis Heterocyclic Chemistry Drug Discovery

5-Thiazolemethanol (CAS:38585-74-9) – Optimal Application Scenarios Based on Quantified Evidence


Synthesis of Ritonavir and Related HIV Protease Inhibitors

5-Thiazolemethanol is the established intermediate for the preparation of the thiazol-5-ylmethyl carbamate moiety of Ritonavir, a critical component in antiretroviral therapy. The compound's synthesis has been optimized to achieve yields of 66.2-68.3% with high purity, ensuring cost-effective and reliable API manufacturing [1]. Procurement of this compound directly supports the validated synthetic route, minimizing regulatory risk and ensuring batch-to-batch consistency.

Metabolic Fate and ADME Studies Using Stable Isotope Labeled Analog

The availability of [13C4, D4]-5-thiazolemethanol, synthesized in 32% overall yield, enables precise mass spectrometric tracking in drug metabolism and pharmacokinetic studies [1]. This labeled analog is essential for quantifying the absorption, distribution, metabolism, and excretion (ADME) of thiazole-containing drug candidates, providing data that is not obtainable with unlabeled compounds or other thiazole alcohols.

Scaffold for Antimicrobial Structure-Activity Relationship (SAR) Studies

5-Thiazolemethanol exhibits baseline antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. Its unsubstituted structure makes it an ideal starting point for systematic derivatization to explore SAR, enabling the discovery of novel thiazole-based antibiotics with improved potency and selectivity .

Versatile Intermediate for Heterocyclic Chemistry and Medicinal Chemistry Campaigns

The 5-hydroxymethyl group of 5-Thiazolemethanol offers balanced reactivity, allowing for a wide range of functional group transformations. This versatility supports the synthesis of diverse biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals [1]. Its favorable position relative to other thiazole methanol regioisomers makes it the preferred building block in many synthetic pathways .

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